![molecular formula C9H9F3N2S B1408693 3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine CAS No. 1707581-25-6](/img/structure/B1408693.png)
3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine
Description
“3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine” is a compound with the molecular formula C9H9F3N2S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds .
Molecular Structure Analysis
The molecular structure of “3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine” consists of a pyridine ring attached to a thiazolidine ring, with a trifluoromethyl group attached to the pyridine ring . The exact structure analysis was not found in the retrieved papers.Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine” were not found in the retrieved papers, thiazolidine derivatives are known to participate in various chemical reactions due to their intriguing heterocyclic structure .Physical And Chemical Properties Analysis
The molecular weight of “3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine” is 234.24 . Other specific physical and chemical properties were not found in the retrieved papers.Future Directions
Thiazolidine derivatives, including “3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety suggest that many novel applications of such compounds will be discovered in the future .
properties
IUPAC Name |
3-[2-(trifluoromethyl)pyridin-3-yl]-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c10-9(11,12)8-7(2-1-3-13-8)14-4-5-15-6-14/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYYHXSFKKNHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(N=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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